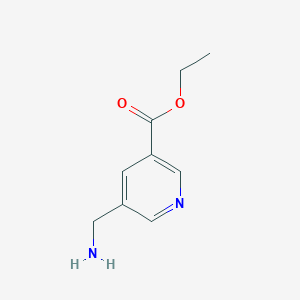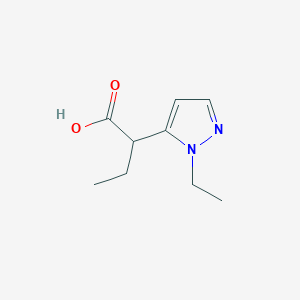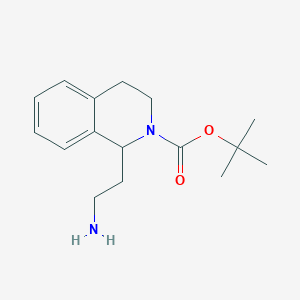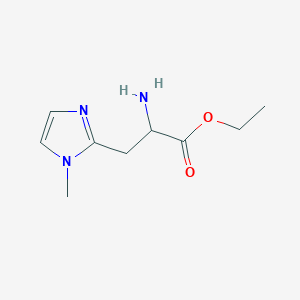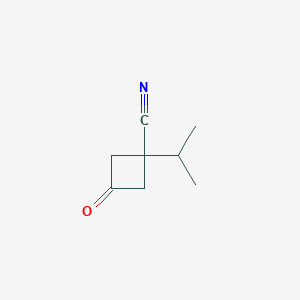![molecular formula C14H19BN2O2 B13533716 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of the boron atom in its structure makes it highly reactive and useful in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boron Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boron group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boron group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
科学研究应用
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine involves its ability to form stable complexes with various molecules. The boron atom in its structure can interact with nucleophiles, leading to the formation of boronate esters. These interactions are crucial for its reactivity in various chemical transformations .
相似化合物的比较
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is unique due to its pyrazolo[1,5-a]pyridine core, which imparts specific electronic and steric properties. This makes it highly reactive and suitable for a wide range of applications in organic synthesis, unlike some of its similar compounds that may lack such versatility .
属性
分子式 |
C14H19BN2O2 |
|---|---|
分子量 |
258.13 g/mol |
IUPAC 名称 |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H19BN2O2/c1-10-8-12-9-11(6-7-17(12)16-10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 |
InChI 键 |
KXWDUZABDBIIOF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NN3C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


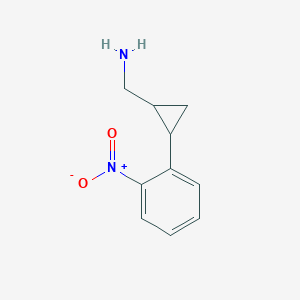
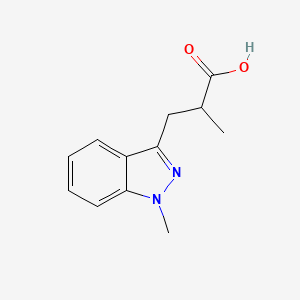
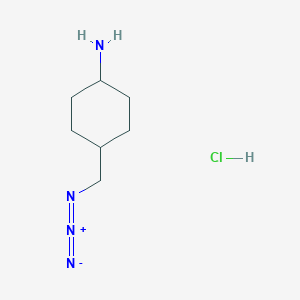
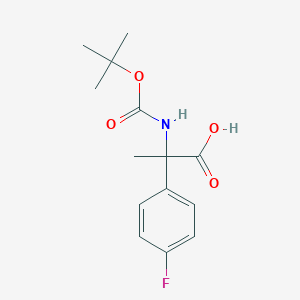
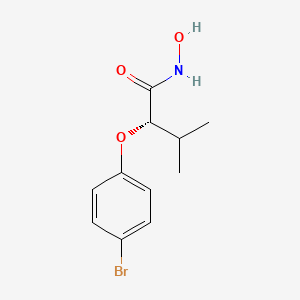
![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)
